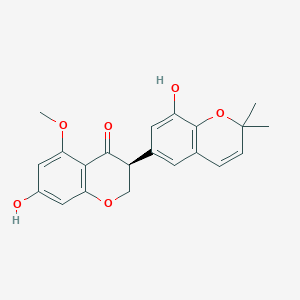
(3S)-7-hydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)-5-methoxy-2,3-dihydrochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran is a complex organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran typically involves multiple steps, including the formation of the benzopyran ring system and subsequent functionalization. Common synthetic routes may involve:
Cyclization Reactions: Formation of the benzopyran core through cyclization of appropriate precursors.
Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups using reagents like hydroxylamine and methyl iodide under controlled conditions.
Chiral Resolution: Separation of the (S)-enantiomer using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include:
Catalytic Reactions: Use of catalysts to improve reaction efficiency and selectivity.
Continuous Flow Chemistry: Implementation of continuous flow reactors to scale up the production process while maintaining control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Introduction of different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Aplicaciones Científicas De Investigación
(S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and neuroprotective effects.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran involves its interaction with various molecular targets and pathways. It may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes involved in inflammation and cancer progression.
Signal Transduction Modulation: Modulating signaling pathways related to cell growth and survival.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-5,7-Dihydroxy-8’-methoxy-2’,2’-dimethyl-2,3-dihydro-2’H,4H-2,6’-bichromen-4-one: A structurally similar flavonoid with comparable biological activities.
Shikimic Acid: A precursor to various flavonoids and known for its role in the synthesis of antiviral drugs.
Propiedades
Número CAS |
116709-69-4 |
|---|---|
Fórmula molecular |
C21H20O6 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
(3S)-7-hydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)-5-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H20O6/c1-21(2)5-4-11-6-12(7-15(23)20(11)27-21)14-10-26-17-9-13(22)8-16(25-3)18(17)19(14)24/h4-9,14,22-23H,10H2,1-3H3/t14-/m1/s1 |
Clave InChI |
OTJMSWBNEUNNEW-CQSZACIVSA-N |
SMILES |
CC1(C=CC2=C(O1)C(=CC(=C2)C3COC4=C(C3=O)C(=CC(=C4)O)OC)O)C |
SMILES isomérico |
CC1(C=CC2=C(O1)C(=CC(=C2)[C@H]3COC4=C(C3=O)C(=CC(=C4)O)OC)O)C |
SMILES canónico |
CC1(C=CC2=C(O1)C(=CC(=C2)C3COC4=C(C3=O)C(=CC(=C4)O)OC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















